molecular formula C19H22FN3O2 B6063218 [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone

[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone

Cat. No.: B6063218
M. Wt: 343.4 g/mol
InChI Key: DCOPCUXGWBQFOQ-UHFFFAOYSA-N
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Description

[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a hydroxymethyl group and a fluorophenylmethyl group, along with a pyrazine ring substituted with a methyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14-10-22-17(11-21-14)18(25)23-8-2-7-19(12-23,13-24)9-15-3-5-16(20)6-4-15/h3-6,10-11,24H,2,7-9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOPCUXGWBQFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Attachment of the Fluorophenylmethyl Group: This step involves a nucleophilic substitution reaction where a fluorophenylmethyl halide reacts with the piperidine ring.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate diamines and diketones.

    Coupling of the Piperidine and Pyrazine Rings: The final step involves coupling the piperidine and pyrazine rings through a methanone linkage, often using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Formyl or carboxyl derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may impart specific biological activities, making it a candidate for drug development. Research is ongoing to evaluate its efficacy and safety in various disease models.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and functional groups make it a versatile component in various chemical processes.

Mechanism of Action

The mechanism of action of [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. The pyrazine ring may participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-[(4-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone: Similar structure with a chlorine atom instead of a fluorine atom.

    [3-[(4-Bromophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone: Similar structure with a bromine atom instead of a fluorine atom.

    [3-[(4-Methylphenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in [3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and specificity in biological systems, making it distinct from its analogs with different substituents.

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